molecular formula C12H18N4O3 B10908162 1-(2-methylpiperidin-1-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

1-(2-methylpiperidin-1-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10908162
M. Wt: 266.30 g/mol
InChI Key: BZFZZOYKJQYXBW-UHFFFAOYSA-N
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Description

1-(2-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a methyl group, a pyrazole ring substituted with a nitro group, and a propanone backbone

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylpiperidine, 4-nitro-1H-pyrazole, and 1-bromopropanone.

    Stepwise Synthesis:

Industrial Production Methods:

    Batch Process: The compound can be synthesized in a batch reactor where the reagents are added sequentially, and the reaction is monitored until completion.

    Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reagents are continuously fed into a reactor, and the product is continuously collected.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the propanone moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Substituted derivatives at the carbonyl carbon.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.

Industry:

    Materials Science:

Mechanism of Action

The mechanism by which 1-(2-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group on the pyrazole ring can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

    1-(2-METHYLPIPERIDINO)-3-(4-AMINO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but with an amino group instead of a nitro group.

    1-(2-METHYLPIPERIDINO)-3-(4-CHLORO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness:

  • The presence of the nitro group on the pyrazole ring in 1-(2-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE imparts unique electronic properties, making it distinct from its analogs with different substituents. This can influence its reactivity, biological activity, and potential applications.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-(4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C12H18N4O3/c1-10-4-2-3-6-15(10)12(17)5-7-14-9-11(8-13-14)16(18)19/h8-10H,2-7H2,1H3

InChI Key

BZFZZOYKJQYXBW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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